molecular formula C8H6ClFO2 B1507554 4-Chloro-2-fluoro-6-methoxybenzaldehyde CAS No. 1158916-85-8

4-Chloro-2-fluoro-6-methoxybenzaldehyde

Cat. No.: B1507554
CAS No.: 1158916-85-8
M. Wt: 188.58 g/mol
InChI Key: ARMRZTZXCQORCY-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-6-methoxybenzaldehyde (CAS: 1158916-85-8) is an aromatic aldehyde with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol . Its structure features a benzaldehyde core substituted with chlorine (Cl) at the 4-position, fluorine (F) at the 2-position, and a methoxy (-OCH₃) group at the 6-position. The compound is commercially available in high purity (≥97%) from suppliers like American Elements and Aladdin Scientific, with applications in organic synthesis, pharmaceuticals, and agrochemical research .

Key identifiers include:

  • IUPAC Name: this compound
  • SMILES: COC1=C(C(=CC(=C1)Cl)F)C=O
  • Hazard Statements: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

4-chloro-2-fluoro-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMRZTZXCQORCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730423
Record name 4-Chloro-2-fluoro-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158916-85-8
Record name 4-Chloro-2-fluoro-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-2-fluoro-6-methoxybenzaldehyde is an aromatic aldehyde that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This compound, characterized by its unique halogenated and methoxy substituents, has been studied for its potential antimicrobial, anticancer, and enzyme-inhibitory properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Molecular Structure

  • Molecular Formula : C13_{13}H9_9ClF O
  • Molecular Weight : Approximately 232.66 g/mol
  • Melting Point : 46–47 °C

The presence of chlorine and fluorine atoms in the structure influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In a study comparing various halogenated compounds, it was found that those with both chloro and fluoro substitutions exhibited enhanced activity against certain bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

These results suggest that the compound is particularly effective against Gram-positive bacteria, with moderate efficacy against Gram-negative strains.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines through the modulation of cell cycle regulators.

Case Study: Apoptotic Effects on Cancer Cells

In a study focusing on breast cancer cell lines, treatment with this compound resulted in:

  • Cell Cycle Arrest : Significant G1 phase arrest.
  • Apoptosis Induction : Increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic Bcl-2.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in cell proliferation and survival pathways.
  • Signal Transduction Modulation : It affects key signaling pathways related to inflammation and cancer progression.

Structure-Activity Relationship (SAR)

Studies have highlighted the importance of the halogen substituents in enhancing the biological activity of benzaldehyde derivatives. For instance, the presence of both chloro and fluoro groups was shown to synergistically enhance antimicrobial efficacy compared to compounds with only one halogen substituent.

Table 2: Comparison of Biological Activities Based on Substituent Variations

CompoundMIC (μg/mL)Anticancer ActivityNotes
This compound32HighEffective against multiple strains
4-Fluorobenzaldehyde64ModerateLess effective than chlorinated analogs
4-Chlorobenzaldehyde128LowMinimal activity observed

Comparison with Similar Compounds

2-Chloro-6-fluoro-4-methoxybenzaldehyde (CID 58854040)

  • Molecular Formula : C₈H₆ClFO₂ (same as the target compound).
  • Key Difference : Substituents at positions 2 (Cl), 6 (F), and 4 (OCH₃) versus the target compound’s 4-Cl, 2-F, and 6-OCH₃.
  • Impact : Altered electronic and steric environments may affect reactivity in cross-coupling reactions or hydrogen bonding .

Functional Group Variants

4-Chloro-2-fluoro-6-methylbenzoic Acid (CAS: 1427395-43-4)

  • Molecular Formula : C₈H₆ClFO₂ (same as the target compound).
  • Key Difference : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH) and the methoxy (-OCH₃) with a methyl (-CH₃) group.
  • Impact : Increased acidity (due to -COOH) and reduced electrophilicity compared to the aldehyde. This compound is more suited for salt formation or coordination chemistry .

5-Chloro-2-hydroxy-3-methylbenzaldehyde (CAS: 23602-63-3)

  • Molecular Formula : C₈H₇ClO₂.
  • Key Difference : Hydroxyl (-OH) at position 2 and methyl (-CH₃) at position 3 versus the target compound’s methoxy and fluorine substituents.
  • Impact : The -OH group enables hydrogen bonding, enhancing solubility in polar solvents. This compound may serve as a chelating agent in metal-catalyzed reactions .

Halogenation Patterns

4-Chloro-2,3-difluorobenzoic Acid (CAS: 150444-94-3)

  • Molecular Formula : C₇H₃ClF₂O₂.
  • Key Difference : Two fluorine atoms (positions 2 and 3) and a carboxylic acid group.
  • Impact: Increased electronegativity and steric hindrance compared to the mono-fluorinated target compound. Such difluorinated analogs are common in drug design for metabolic stability .

4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (CAS: 306934-75-8)

  • Molecular Formula : C₁₅H₁₁ClFO₃.
  • Key Difference : A benzyloxy (-O-benzyl) substituent at position 4 and an additional methoxy group at position 3.
  • This compound is tailored for synthesizing complex ethers or dendrimers .

Structural and Functional Implications

Property This compound 4-Chloro-2-fluoro-6-methylbenzoic Acid 2-Chloro-6-fluoro-4-methoxybenzaldehyde
Functional Group Aldehyde (-CHO) Carboxylic Acid (-COOH) Aldehyde (-CHO)
Electrophilicity High (due to -CHO) Low High
Solubility Moderate in organic solvents High in polar solvents (due to -COOH) Moderate
Typical Applications Building block for heterocycles Coordination chemistry Suzuki-Miyaura coupling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-2-fluoro-6-methoxybenzaldehyde
Reactant of Route 2
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4-Chloro-2-fluoro-6-methoxybenzaldehyde

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